molecular formula C15H20F3N3O B7648563 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone

2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone

Cat. No. B7648563
M. Wt: 315.33 g/mol
InChI Key: NRPMJJFRBXCMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone, also known as TFEA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a synthetic compound that is used in various scientific research applications, including drug discovery, neuroscience, and biochemistry.

Mechanism of Action

2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain and other organs. This compound increases the concentration of dopamine in the brain, leading to increased motivation, attention, and pleasure. This compound has also been shown to have anxiolytic effects, reducing anxiety and stress levels in animals.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone in lab experiments include its potency as a dopamine transporter inhibitor, its ability to increase dopamine concentration in the brain, and its unique properties that make it a promising candidate for drug discovery research. However, the limitations of using this compound in lab experiments include its high cost, the specialized equipment and expertise required for its synthesis, and the potential for side effects in animals.

Future Directions

The potential applications of 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone in various fields are vast, and there are numerous future directions for research. Some of the future directions for this compound research include studying its effects on other neurotransmitters, exploring its potential as a therapeutic agent for various disorders, and developing more efficient and cost-effective methods for its synthesis.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound has been extensively used in drug discovery, neuroscience, and biochemistry research, and there are numerous future directions for its study. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 4-pyridyl ethylamine with 3-(trifluoromethyl)piperidin-1-amine in the presence of a catalyst. The resulting compound is then purified using various techniques to obtain pure this compound.

Scientific Research Applications

2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone has been extensively used in various scientific research applications due to its unique properties. This compound is known to act as a potent inhibitor of the dopamine transporter, which makes it a promising candidate for drug discovery research. This compound has also been used in neuroscience research to study the effects of dopamine on the brain. In biochemistry, this compound has been used to study the biochemical and physiological effects of dopamine on various cellular processes.

properties

IUPAC Name

2-(1-pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-11(12-4-6-19-7-5-12)20-9-14(22)21-8-2-3-13(10-21)15(16,17)18/h4-7,11,13,20H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMJJFRBXCMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NCC(=O)N2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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